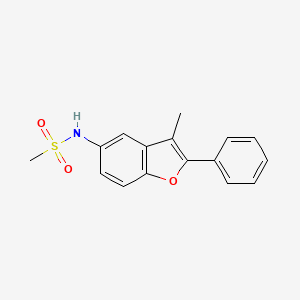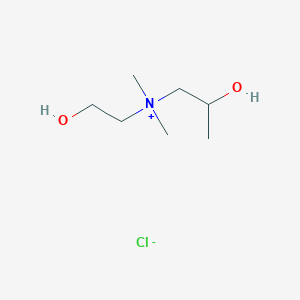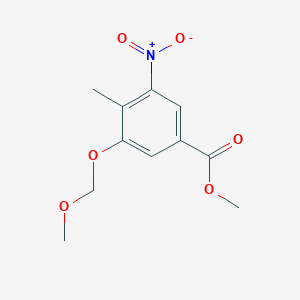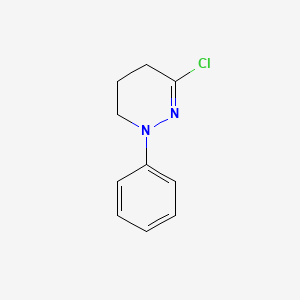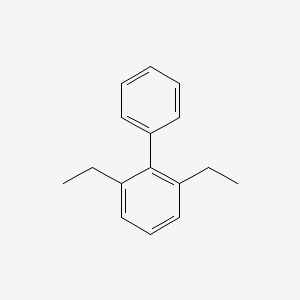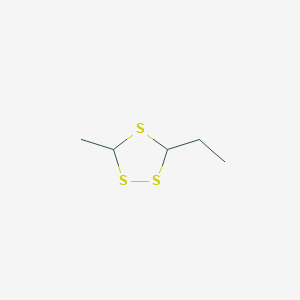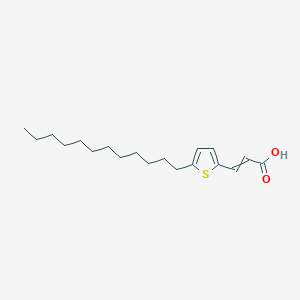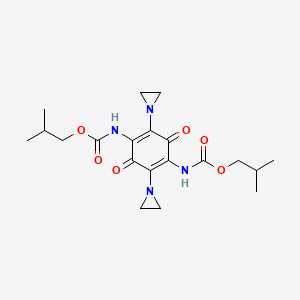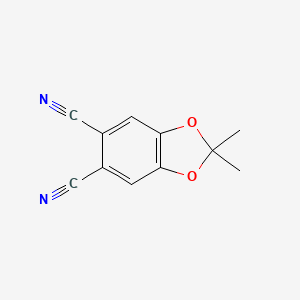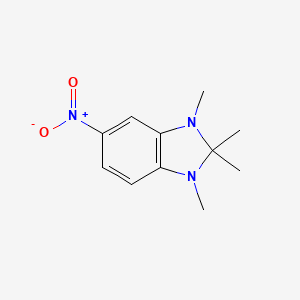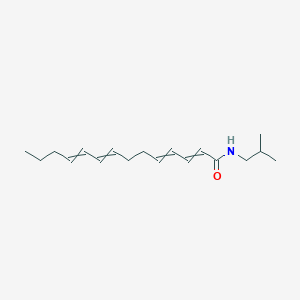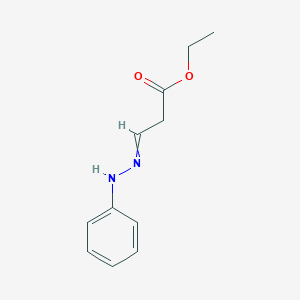
1,2,4-Tribromo-3-chlorooxanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Tribromo-3-chlorooxanthrene is a halogenated aromatic compound with the molecular formula C₁₂H₄Br₃ClO₂. This compound is characterized by the presence of three bromine atoms and one chlorine atom attached to an oxanthrene core. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1,2,4-Tribromo-3-chlorooxanthrene typically involves multi-step organic reactions. One common method includes the bromination and chlorination of oxanthrene derivatives. The process may involve:
Bromination: Using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to introduce bromine atoms at specific positions on the oxanthrene ring.
Chlorination: Introducing chlorine atoms using reagents like chlorine gas (Cl₂) or thionyl chloride (SOCl₂) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,2,4-Tribromo-3-chlorooxanthrene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common reagents used in these reactions include sodium hydroxide (NaOH), potassium permanganate (KMnO₄), and palladium catalysts. Major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1,2,4-Tribromo-3-chlorooxanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Tribromo-3-chlorooxanthrene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its ability to form stable complexes with various substrates, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
1,2,4-Tribromo-3-chlorooxanthrene can be compared with other halogenated oxanthrene derivatives such as:
1,2,3-Tribromo-4-chlorooxanthrene: Similar in structure but with different positions of halogen atoms, leading to distinct chemical properties.
1,2,4-Tribromo-5-chlorooxanthrene: Another derivative with variations in halogen placement, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific halogen arrangement, which imparts unique chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
119097-43-7 |
|---|---|
Fórmula molecular |
C12H4Br3ClO2 |
Peso molecular |
455.32 g/mol |
Nombre IUPAC |
1,2,4-tribromo-3-chlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br3ClO2/c13-7-8(14)11-12(9(15)10(7)16)18-6-4-2-1-3-5(6)17-11/h1-4H |
Clave InChI |
QDLHPFWKAXZMGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Br)Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


